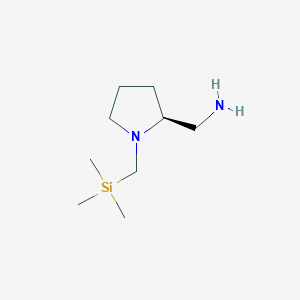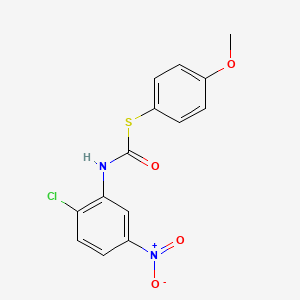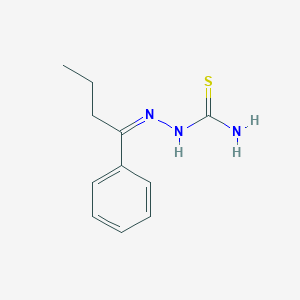
(2Z)-2-(1-phenylbutylidene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-1-phenyl-1-butanone thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound is characterized by the presence of a thiosemicarbazone functional group attached to a phenyl-butanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-phenyl-1-butanone thiosemicarbazone typically involves the reaction of 1-phenyl-1-butanone with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1-phenyl-1-butanone in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While the laboratory synthesis of (1Z)-1-phenyl-1-butanone thiosemicarbazone is well-documented, industrial production methods are less commonly reported. scaling up the laboratory procedure with appropriate modifications for large-scale reactions, such as using industrial-grade solvents and optimizing reaction times, can be considered for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(1Z)-1-phenyl-1-butanone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of (1Z)-1-phenyl-1-butanone thiosemicarbazone involves its interaction with molecular targets such as enzymes and proteins. For instance, the compound can inhibit topoisomerases, which are crucial for DNA replication and transcription. By binding to the active site of these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to chelate metal ions enhances its biological activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1Z)-1-phenyl-2-butanone thiosemicarbazone: Similar structure but with a different position of the carbonyl group.
(1Z)-1-phenyl-1-propanone thiosemicarbazone: Shorter carbon chain compared to (1Z)-1-phenyl-1-butanone thiosemicarbazone.
(1Z)-1-phenyl-1-pentanone thiosemicarbazone: Longer carbon chain compared to (1Z)-1-phenyl-1-butanone thiosemicarbazone.
Uniqueness
(1Z)-1-phenyl-1-butanone thiosemicarbazone is unique due to its specific structural configuration, which influences its biological activity and chemical reactivity. The presence of the phenyl group and the butanone backbone provides a balance between hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and its solubility in various solvents.
Eigenschaften
Molekularformel |
C11H15N3S |
|---|---|
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
[(Z)-1-phenylbutylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3S/c1-2-6-10(13-14-11(12)15)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H3,12,14,15)/b13-10- |
InChI-Schlüssel |
XLFMAYGTDUEOFM-RAXLEYEMSA-N |
Isomerische SMILES |
CCC/C(=N/NC(=S)N)/C1=CC=CC=C1 |
Kanonische SMILES |
CCCC(=NNC(=S)N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


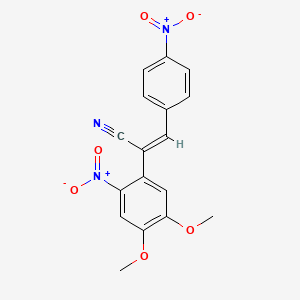
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)

![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
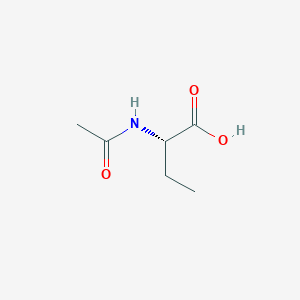


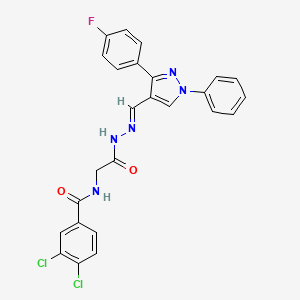

![2-Methoxy-6-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B11945057.png)
![[2,2-Dichloro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B11945065.png)
